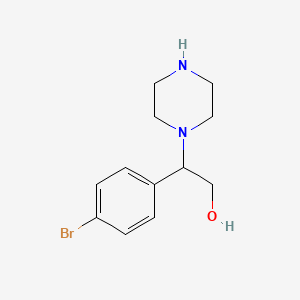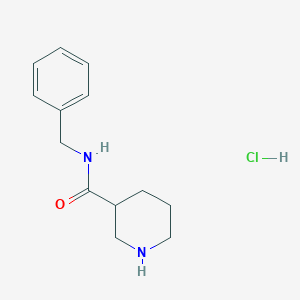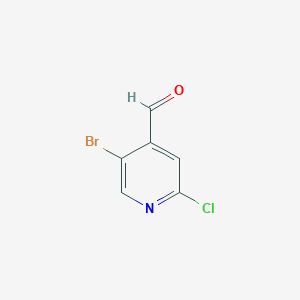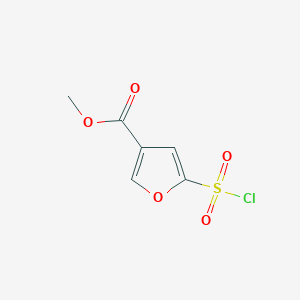
2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol is an organic compound that belongs to the class of heterocyclic compounds. This compound has a variety of applications in both medicinal and industrial fields. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It is also known as 4-bromo-2-piperazin-1-yl-ethanol, 4-bromo-2-piperazinylethanol, and 4-bromo-2-piperazin-1-ylethanol.
Scientific Research Applications
Synthesis and Structural Analysis
Hydrogen-Bonding Patterns in Enaminones - The study explores the hydrogen-bonding patterns of compounds similar to 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. It emphasizes the role of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structures of related compounds, showcasing the compound's utility in understanding molecular interactions (Balderson et al., 2007).
Electrochemical Synthesis - A study on the electrochemical synthesis of new substituted phenylpiperazines, a category to which our compound of interest belongs, demonstrates an environmentally friendly method for synthesizing phenylpiperazine derivatives. This method is highlighted for its efficiency and green chemistry principles (Nematollahi & Amani, 2011).
Crystal Structure Studies - Research on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, related to our compound, provides insights into the molecular and electronic structure, aiding in the design of new compounds with improved pharmacological properties (Kumara et al., 2017).
Biological Activity and Pharmacological Evaluation
Synthesis and Biological Activity - A synthesis study on 1,2,4-Triazole derivatives containing a piperazine nucleus outlines the preparation of novel antifungal analogues starting from our compound of interest. The newly synthesized compounds were evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities, showcasing the compound's potential in developing new therapeutic agents (Mermer et al., 2018).
Antitumor Activity Evaluation - Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety evaluated against breast cancer cells emphasizes the compound's role in the synthesis of potential anticancer agents. The study highlights the promising antiproliferative agents compared with conventional drugs like cisplatin, indicating the compound's significance in cancer research (Yurttaş et al., 2014).
properties
IUPAC Name |
2-(4-bromophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIMOZKQNYZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)